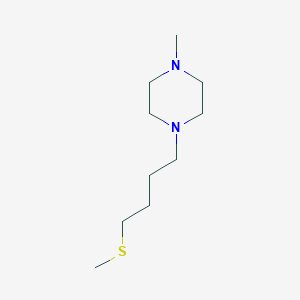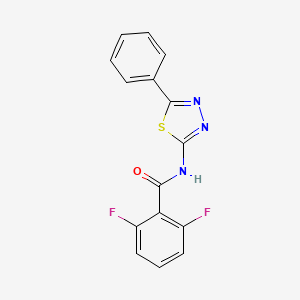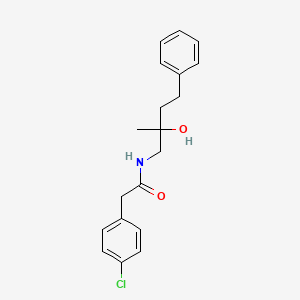
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, also known as Tramadol, is a synthetic opioid analgesic that is used to treat moderate to severe pain. It was first synthesized in 1962 by Grünenthal GmbH and was approved for medical use in 1977. Tramadol is a unique analgesic drug that has both opioid and non-opioid properties, making it an effective pain reliever with a lower risk of addiction and respiratory depression compared to other opioids.
Scientific Research Applications
Synthesis and Characterization
One aspect of scientific research on compounds similar to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves their synthesis and characterization. For instance, studies have detailed the synthesis processes of related compounds, highlighting the methods and steps involved in producing compounds with specific structural features. These processes often involve acetylation, esterification, and ester interchange steps, yielding compounds with precise functional groups and molecular structures. The characterization of these compounds involves spectroscopic techniques such as IR and MS spectroscopy, providing insights into the compounds' molecular fingerprints and structural confirmation (Z. Zhong-cheng & Shu Wan-yin, 2002).
Antibacterial Activity
Another area of interest is the investigation of antibacterial properties of compounds structurally similar to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide. Research into such compounds has led to the synthesis and evaluation of derivatives with potential antibacterial activity against various bacteria strains. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how different substituents affect the compounds' antibacterial efficacy. These studies provide valuable insights into designing new compounds with enhanced antibacterial properties (N. Desai, M. Shah, A. Bhavsar, & A. Saxena, 2008).
Antiviral and Antiapoptotic Effects
Compounds with a similar structure to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide have also been studied for their antiviral and antiapoptotic effects. Notably, novel derivatives have been synthesized and evaluated for their therapeutic efficacy against viral diseases such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, indicating their potential as therapeutic agents. Such research highlights the possibility of developing new drugs based on structural analogs of 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide for treating viral infections (Joydeep Ghosh et al., 2008).
Environmental Applications
Research on related compounds extends into environmental applications, such as the study of photocatalytic oxidation processes. These studies investigate how certain compounds can be utilized in environmental remediation, particularly in the degradation of pollutants. The photocatalytic activity of compounds can lead to the breakdown of hazardous substances, offering a method for cleaning contaminated water or soil. Such research provides a foundation for utilizing chemically similar compounds in environmental protection and pollution control efforts (Walter Z. Tang & C. Huang, 1995).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGOWZDUGBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



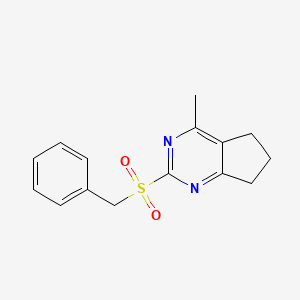
![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
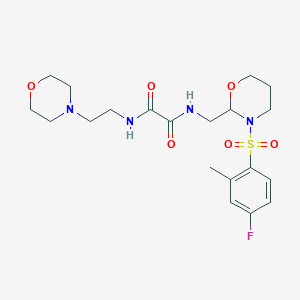


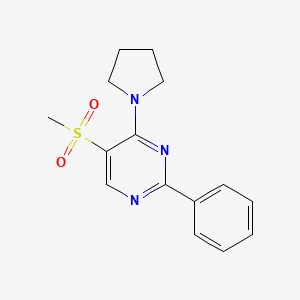
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)

